molecular formula C5H5N3 B12836431 Azetidine-3,3-dicarbonitrile

Azetidine-3,3-dicarbonitrile

Cat. No.: B12836431
M. Wt: 107.11 g/mol
InChI Key: OYWMIKQBHQELLS-UHFFFAOYSA-N
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Description

Azetidine-3,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of two cyano groups at the 3-position of the azetidine ring further enhances its chemical properties, making it a valuable building block for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azetidine-3,3-dicarbonitrile can be synthesized through several methods, including cyclization, nucleophilic substitution, and ring-opening reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-3-cyanopropanenitrile with ammonia or primary amines can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Azetidine-3,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Scientific Research Applications

Azetidine-3,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine-3,3-dicarbonitrile involves its interaction with molecular targets through its reactive cyano groups and strained ring structure. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Azetidine-3,3-dicarbonitrile is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

azetidine-3,3-dicarbonitrile

InChI

InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2

InChI Key

OYWMIKQBHQELLS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C#N

Origin of Product

United States

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